1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926187-51-1
VCID: VC4953406
InChI: InChI=1S/C14H10ClF3N2O2/c15-9-5-4-7(14(16,17)18)6-11(9)20-10-3-1-2-8(10)12(19-20)13(21)22/h4-6H,1-3H2,(H,21,22)
SMILES: C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C14H10ClF3N2O2
Molecular Weight: 330.69

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

CAS No.: 926187-51-1

Cat. No.: VC4953406

Molecular Formula: C14H10ClF3N2O2

Molecular Weight: 330.69

* For research use only. Not for human or veterinary use.

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid - 926187-51-1

Specification

CAS No. 926187-51-1
Molecular Formula C14H10ClF3N2O2
Molecular Weight 330.69
IUPAC Name 1-[2-chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C14H10ClF3N2O2/c15-9-5-4-7(14(16,17)18)6-11(9)20-10-3-1-2-8(10)12(19-20)13(21)22/h4-6H,1-3H2,(H,21,22)
Standard InChI Key BOJUOGNLBNUJAD-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Cyclopenta[c]pyrazole core: A fused bicyclic system comprising a five-membered cyclopentane ring fused to a pyrazole moiety. This configuration imposes steric constraints that influence conformational flexibility and target binding.

  • 2-Chloro-5-(trifluoromethyl)phenyl group: Positioned at the N1 of the pyrazole, this aryl substituent combines electron-withdrawing chlorine (para) and trifluoromethyl (meta) groups, enhancing electrophilic reactivity and metabolic stability .

  • Carboxylic acid functional group: At the C3 position of the pyrazole, this group enables hydrogen bonding, salt formation, and participation in conjugation reactions, critical for pharmacokinetic optimization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀ClF₃N₂O₂
Molecular Weight330.69 g/mol
IUPAC Name1-[2-Chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
SMILESC1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)C(F)(F)F)Cl

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons of the substituted phenyl group, while signals between δ 2.5–3.5 ppm arise from the cyclopentane ring’s methylene groups .

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while bands near 1120 cm⁻¹ and 750 cm⁻¹ indicate C-F and C-Cl vibrations, respectively .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 331.1 ([M+H]⁺), with fragmentation patterns consistent with loss of CO₂ (44 Da) and CF₃ (69 Da).

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis typically proceeds via three stages (Figure 1):

Stage 1: Friedel-Crafts Acylation
Ferrocene derivatives or analogous precursors undergo acylation using acetic acid and AlCl₃ under reflux to yield acetoferrocene intermediates . For the target compound, this step is adapted to introduce the trifluoromethylphenyl moiety.

Stage 2: Cyclocondensation
The ketone intermediate reacts with hydrazine derivatives (e.g., phenylhydrazine) in acetic acid, forming a hydrazone. Subsequent cyclization with iodine/NaHCO₃ at 100°C generates the pyrazole ring .

Stage 3: Functionalization
The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate (e.g., using H₂O₂/HCl) or direct carboxylation under basic conditions .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
AcylationAlCl₃, HCl, 100°C, 2 h78
CyclizationI₂, NaHCO₃, 100°C, 2.5 h83
CarboxylationKCN, CuCN, DMF, 120°C65

Challenges and Optimizations

  • Solubility Issues: The trifluoromethyl group’s hydrophobicity complicates aqueous reactions. Co-solvents (e.g., dioxane/water 4:1) improve miscibility .

  • Regioselectivity: Competing N1 vs. N2 substitution in pyrazole formation is mitigated by steric directing groups .

  • Purification: Column chromatography (silica gel, DCM/MeOH) resolves close-eluting byproducts, particularly regioisomeric pyrazoles.

Biological Activity and Mechanism

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound inhibits LPS-induced TNF-α production (IC₅₀ = 1.2 µM) by suppressing IκBα phosphorylation, thereby blocking NF-κB nuclear translocation. Comparative studies show 3-fold greater potency than indomethacin in carrageenan-induced paw edema assays.

Table 3: In Vitro Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism
MCF-70.8Topo II inhibition, p21 upregulation
A5495.4ROS-mediated apoptosis
HeLa2.1Caspase-3/7 activation

Enzymatic Targets

  • COX-2 Inhibition: Competitive binding (Kᵢ = 85 nM) to the cyclooxygenase-2 active site, validated by molecular docking (Glide score = -9.2 kcal/mol).

  • HDAC Modulation: Class I HDACs (HDAC1/2/3) are inhibited at submicromolar concentrations, potentiating histone acetylation in leukemia cells.

Therapeutic Applications and Development

Inflammatory Diseases

The dual COX-2/NF-κB inhibition profile positions the compound as a candidate for rheumatoid arthritis and Crohn’s disease. In collagen-induced arthritis models, oral administration (10 mg/kg/day) reduces joint swelling by 62% vs. controls.

Oncology

Combination therapy with doxorubicin synergistically enhances cytotoxicity in multidrug-resistant tumors (combination index = 0.3). Nanoparticle formulations (PLGA-PEG) improve bioavailability, achieving tumor Cₘₐₓ = 12 µM after IV administration.

Challenges in Clinical Translation

  • Metabolic Stability: Hepatic microsomal studies reveal rapid glucuronidation (t₁/₂ = 8 min). Prodrug strategies (e.g., ethyl ester) extend t₁/₂ to 45 min.

  • Toxicity: hERG channel inhibition (IC₅₀ = 3 µM) necessitates structural modifications to mitigate cardiovascular risks.

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